molecular formula C4H4N2S B074162 4-Pyrimidinethiol CAS No. 1450-86-8

4-Pyrimidinethiol

Cat. No. B074162
CAS RN: 1450-86-8
M. Wt: 112.16 g/mol
InChI Key: MGAXHFMCFLLMNG-UHFFFAOYSA-N
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Description

4-Pyrimidinethiol, also known as 5,6-diaminopyrimidine-4-thiol, is a compound with the molecular formula C4H6N4S and a molecular weight of 142.182 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

A silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol was successfully synthesized using a hydrothermal technique . The synthesis involved the combination of silver and 4,6-diamino-2-pyrimidinethiol . This coordination polymer exhibited excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines .


Molecular Structure Analysis

The molecular structure of 4-Pyrimidinethiol consists of a pyrimidine ring with a thiol (-SH) group and two amino (-NH2) groups attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol demonstrated excellent catalytic activity in multicomponent Hantzsch synthesis of polyhydroquinolines . The catalyst was reused for at least four times under the optimized reaction conditions without any significant loss of its catalytic activity .

Scientific Research Applications

Anti-Inflammatory Applications

Specific Scientific Field

Pharmacology and Medicine

Summary of the Application

Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antimicrobial Applications

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antimicrobial effects .

Methods of Application or Experimental Procedures

The antimicrobial effects of pyrimidines are typically evaluated using in vitro susceptibility testing, where the compound is tested against various bacterial strains .

Results or Outcomes

Numerous pyrimidines have been found to exhibit potent antimicrobial effects .

Anticancer Applications

Specific Scientific Field

Oncology and Pharmacology

Summary of the Application

Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit anticancer effects .

Methods of Application or Experimental Procedures

The anticancer effects of pyrimidines are typically evaluated using in vitro and in vivo tumor models .

Results or Outcomes

Numerous pyrimidines have been found to exhibit potent anticancer effects .

Antiviral Applications

Specific Scientific Field

Virology and Pharmacology

Summary of the Application

Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antiviral effects .

Methods of Application or Experimental Procedures

The antiviral effects of pyrimidines are typically evaluated using in vitro susceptibility testing, where the compound is tested against various viral strains .

Results or Outcomes

Numerous pyrimidines have been found to exhibit potent antiviral effects .

Antioxidant Applications

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

Pyrimidines, including pyrimidine-4-thiol, have been found to exhibit antioxidant effects .

Methods of Application or Experimental Procedures

The antioxidant effects of pyrimidines are typically evaluated using in vitro antioxidant assays, where the compound’s ability to scavenge free radicals is assessed .

Results or Outcomes

Numerous pyrimidines have been found to exhibit potent antioxidant effects .

properties

IUPAC Name

1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXHFMCFLLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903817
Record name NoName_4575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinethiol

CAS RN

1450-86-8
Record name 4-Pyrimidinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Ueda, T Tsuji, H Momona - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… b) Prepared from 2—methyl—5,6—diamino—4—pyrimidinethiol via 5—acetyl … —4—pyrimidinethiol (Vll) : To 500 mg. of finely powdered 2—methyl—5,6— diamino—4—pyrimidinethiol, …
Number of citations: 9 www.jstage.jst.go.jp
A Karimian, H Eshghi, M Bakavoli, A Shiri… - Journal of the Iranian …, 2015 - Springer
… fused heterocyclic derivatives containing dipyrimido[4,5-b:5,4-e][1,4] thiazine 4a–f were synthesized through the treatment of 5-amino-6-methyl-2-morpholino-4-pyrimidinethiol 1 with 5-…
Number of citations: 14 link.springer.com
BR Baker, BT Ho - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… The N-acetyl-4-pyrimidinethiol (V) had been assayed previously (5) and found to be somewhat more active than IV on both enzymes (Table I). Attempts to synthesize the N-tosyl …
Number of citations: 4 www.sciencedirect.com
K Takagi, T Ueda - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… EtOH, 0.05 mole of 2—amino—6—methyl—4—pyrimidinethiol, and 0.07 mole of alkylhalide was refluxed for 3 hr. After removal of the solvent, HZO was added and the precipitate was …
Number of citations: 14 www.jstage.jst.go.jp
HC KOPPEL, RH SPRINGER… - The Journal of …, 1962 - ACS Publications
… present knowledge9 as well as the characteristic absorption of 2-thiocytosine10 and 2-amino-4-pyrimidinethiol,9 it was concluded that the product was 4-dimethylamino - …
Number of citations: 19 pubs.acs.org
高木要, 上田武雄 - Chemical and Pharmaceutical Bulletin, 1963 - jlc.jst.go.jp
… EtOH, 0.05 mole of 2—amino—6—methyl—4—pyrimidinethiol, and 0.07 mole of alkylhalide was refluxed for 3 hr. After removal of the solvent, HZO was added and the precipitate was …
Number of citations: 2 jlc.jst.go.jp
D Prusinowska, L Lapinski, MJ Nowak… - Spectrochimica Acta Part …, 1995 - Elsevier
… , 889, 884 and 907 cm -1 (Ar) for 4-pyrimidinethiol, 3-pyridazinethiol, 2-pyridinethiol and 2-… observed at similar frequencies for other thiol heterocycles: 4-pyrimidinethiol (at 277cm-~), 3…
Number of citations: 41 www.sciencedirect.com
MJ Nowak, H Rostkowska, L Lapinski… - … Acta Part A: Molecular …, 1991 - Elsevier
… The SH stretching absorption bands were found in the spectra of 2-pyridinethiol [4], 4-pyrimidinethiol and 3-pyridazinethiol [5] at 2610, 2604 and 2601 cm-’ (Ar), respectively. The band …
Number of citations: 49 www.sciencedirect.com
BR Baker, PI Almaula - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… smoothly with thiourea in boiling t-butyl alcohol to give the thiouronium salt (XXb) in good yield, which was further converted with 1 N sodium hydroxide to the 2-amino-4-pyrimidinethiol (…
Number of citations: 15 onlinelibrary.wiley.com
DE O'Brien, JD Westover, RK Robins… - Journal of Medicinal …, 1965 - ACS Publications
… 2-Amino-5-i p-chlorophenylazo)-6-( 3-hydroxyethyl )amino-4pyrimidinethiol (XI). - A suspension of X (32.7 g., 0.1 mole) and sodium hydrosulfide (32.7 g.) in 500 ml. of absolute ethanol …
Number of citations: 12 pubs.acs.org

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